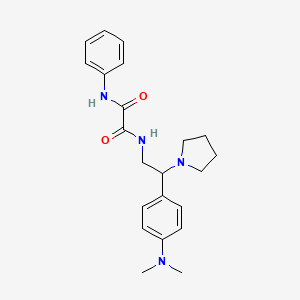
N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-phenyloxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-phenyloxalamide is a useful research compound. Its molecular formula is C22H28N4O2 and its molecular weight is 380.492. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-phenyloxalamide is a synthetic compound with potential applications in medicinal chemistry, particularly in the development of analgesics and anti-inflammatory agents. This article provides a detailed examination of its biological activity, synthesis, and research findings.
Chemical Structure and Properties
- Molecular Formula : C24H32N4O2
- Molecular Weight : 408.546 g/mol
- CAS Number : 899729-27-2
The compound features several pharmacologically relevant functional groups, including a dimethylamino group and a pyrrolidine ring, which contribute to its biological properties.
Biological Activity
Preliminary studies have indicated that this compound exhibits significant biological activities:
- Analgesic Properties : Research suggests that this compound may possess pain-relieving effects, making it a candidate for further development in pain management therapies.
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation, which is critical for treating various inflammatory diseases.
- Mechanism of Action : Investigations into the mechanisms of action are ongoing, focusing on how the compound interacts with biological targets such as receptors and enzymes involved in pain and inflammation pathways.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A general synthetic route includes:
- Step 1 : Formation of the pyrrolidine ring.
- Step 2 : Introduction of the dimethylamino group.
- Step 3 : Coupling with the phenyloxalamide moiety.
Each step requires careful optimization to ensure high yield and purity of the final product.
Study 1: Analgesic Activity Assessment
A recent study evaluated the analgesic effects of the compound using animal models. The results indicated a significant reduction in pain responses compared to control groups, suggesting its potential utility in clinical settings for pain relief.
Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of this oxalamide derivative. The study demonstrated that treatment with the compound led to decreased levels of pro-inflammatory cytokines in vitro, indicating its possible application in managing inflammatory conditions.
Research Findings
| Study Type | Findings |
|---|---|
| Analgesic Activity | Significant pain reduction observed in animal models. |
| Anti-inflammatory Effects | Decreased pro-inflammatory cytokines in vitro. |
| Mechanistic Studies | Ongoing investigations into receptor interactions and enzyme inhibition. |
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-pyrrolidin-1-ylethyl]-N'-phenyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O2/c1-25(2)19-12-10-17(11-13-19)20(26-14-6-7-15-26)16-23-21(27)22(28)24-18-8-4-3-5-9-18/h3-5,8-13,20H,6-7,14-16H2,1-2H3,(H,23,27)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSUGNHSCOBDHBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC=CC=C2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














